

Thermochemical Properties of tert-Octyl Mercaptan: A Technical Guide

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Compound of Interest

Compound Name: *tert-Octyl mercaptan*

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This technical guide provides a summary of available thermochemical data for **tert-Octyl mercaptan** (2,4,4-trimethyl-2-pentanethiol). Due to a scarcity of direct experimental measurements for this specific compound, this document presents a combination of calculated data from established methodologies and detailed descriptions of the standard experimental protocols used to determine such properties for structurally similar compounds like alkanethiols.

Data Presentation

The following table summarizes the available quantitative thermochemical data for **tert-Octyl mercaptan**. It is important to note that a significant portion of this data is derived from computational models rather than direct experimental measurement.

Thermochemical Property	Symbol (Unit)	Value	Source & Method
Enthalpy of Formation (Ideal Gas)	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	-178.72	Cheméo (Joback Method)[1]
-245.23	QSPR Model Prediction[1]		
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$ (kJ/mol)	48.71	Cheméo (Joback Method)[1]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$ (kJ/mol)	13.10	Cheméo (Joback Method)[1]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$ (kJ/mol)	38.84	Cheméo (Joback Method)[1]
Vapor Pressure	P_{vap} (mmHg @ 25°C)	5.20	PubChem (Extrapolated)[2]
Ideal Gas Heat Capacity	C_p, gas (J/mol·K)	N/A	Data not available
Standard Entropy	S° (J/mol·K)	N/A	Data not available
Enthalpy of Combustion	$\Delta_c H^\circ$ (kJ/mol)	N/A	Data not available

Experimental Protocols

While specific experimental data for **tert-octyl mercaptan** is limited, the following sections detail the standard methodologies that would be employed for the determination of its key thermochemical properties. These protocols are based on established practices for other organic sulfur compounds, particularly alkanethiols.

Enthalpy of Combustion

The standard enthalpy of combustion is determined using oxygen bomb calorimetry.

- Sample Preparation: A precise mass of **tert-octyl mercaptan** is placed in a crucible within a high-pressure vessel (the "bomb"). A fuse wire is positioned to ensure ignition.
- Calorimeter Assembly: The bomb is filled with high-purity oxygen and submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded.
- Combustion: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- Calculation: The heat released by the combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample. Corrections are made for the heat of ignition and any side reactions.

Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

- Vapor Pressure Measurement: The vapor pressure of **tert-octyl mercaptan** is measured at a series of controlled temperatures using a static or dynamic apparatus.
- Data Analysis: A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is generated.
- Calculation: The enthalpy of vaporization is calculated from the slope of the resulting line, which is equal to $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.

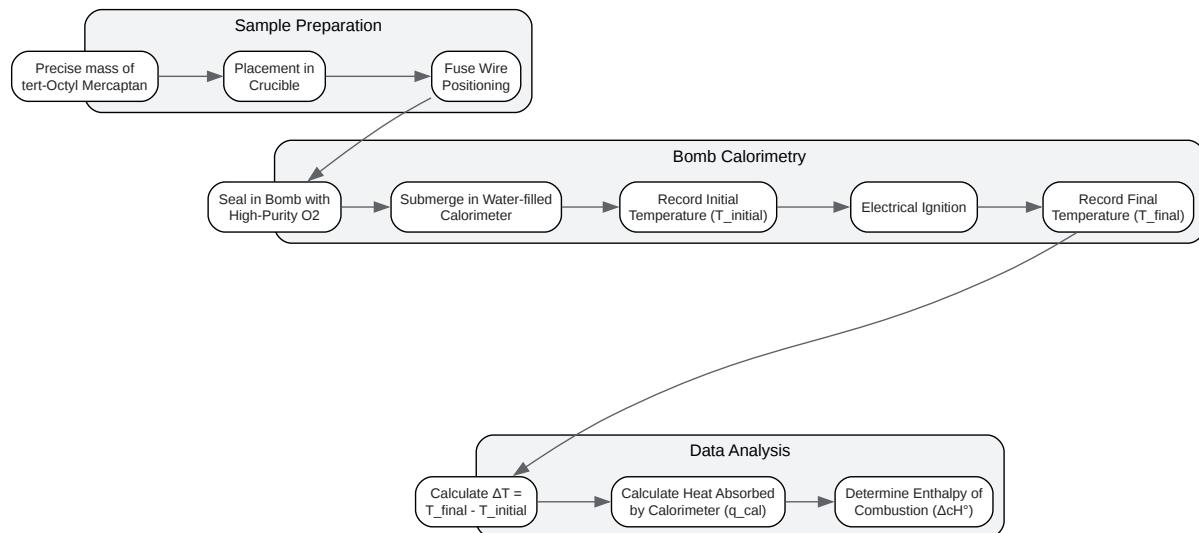
Heat Capacity and Standard Entropy

Adiabatic calorimetry is the primary method for determining the heat capacity and, subsequently, the standard entropy of a substance.

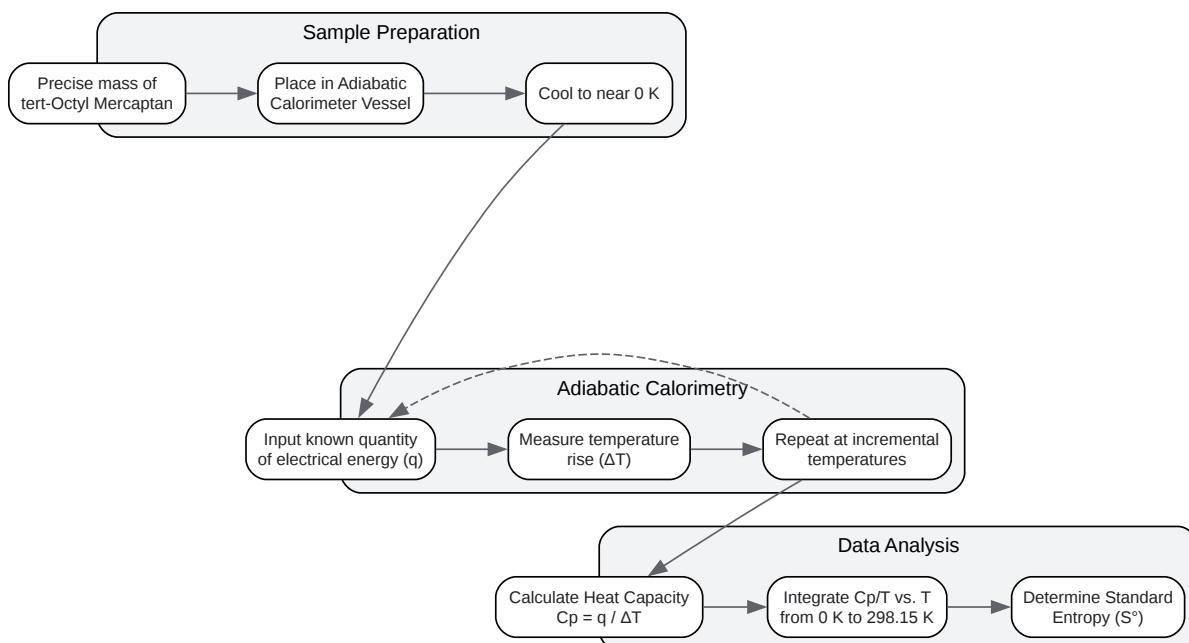
- Calorimeter and Sample Preparation: A precisely weighed sample of **tert-octyl mercaptan** is placed in a sample vessel within an adiabatic calorimeter. The system is cooled to a very low temperature, often near absolute zero.
- Heat Input: A known quantity of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.
- Temperature Measurement: The temperature rise is carefully measured once thermal equilibrium is reached after each heating interval.
- Heat Capacity Calculation: The heat capacity (C_p) at each temperature is calculated as the ratio of the heat input to the measured temperature change.
- Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from near 0 K up to the desired temperature, accounting for the entropies of any phase transitions (solid-solid, solid-liquid) that occur within that temperature range.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key thermochemical properties.

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Caption: Workflow for Determining Enthalpy of Combustion.

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Caption: Workflow for Determining Heat Capacity and Standard Entropy.

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